Cas no 905857-46-7 ((2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

(2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a protected amino acid derivative widely used in peptide synthesis. The tert-butoxy group provides steric protection for the α-carboxyl group, while the Fmoc (9-fluorenylmethoxycarbonyl) moiety safeguards the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where orthogonal protecting group strategies are essential. Its chiral purity (S-configuration) ensures consistent stereochemical outcomes in peptide chain assembly. The combination of Fmoc and tert-butyl protections enhances solubility in organic solvents, facilitating efficient coupling reactions. This derivative is a reliable building block for constructing complex peptides with high yield and minimal side reactions.
(2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
905857-46-7 structure
Product Name:(2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:905857-46-7
MF:C23H27NO5
MW:397.464186906815
CID:1956786
PubChem ID:25069000
Update Time:2025-11-01

(2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-tert-Butyloxy-4-(9-fluorennylmethoxy)-carbonylaminobutyric Acid
    • 4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid
    • (2S)-2-(1,1-Dimethylethoxy)-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid
    • (2S)-2-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-2-[(2-methylpropan-2-yl)oxy]butanoic acid
    • (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • Inchi: 1S/C23H27NO5/c1-23(2,3)29-20(21(25)26)12-13-24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1
    • InChI Key: KTJFVDVILDHBPE-FQEVSTJZSA-N
    • SMILES: C(O)(=O)[C@@H](OC(C)(C)C)CCNC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Computed Properties

  • Exact Mass: 397.189
  • Monoisotopic Mass: 397.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9A^2

Experimental Properties

  • Refractive Index: 1.57
  • PSA: 84.86000
  • LogP: 4.57440

(2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

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Additional information on (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Introduction to (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 905857-46-7)

(2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 905857-46-7) is a versatile compound with significant applications in the fields of chemical biology and pharmaceutical research. This compound, often referred to as Fmoc-L-Leucine tert-butyl ester, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and proteins. The unique structure of this compound, featuring a tert-butoxy group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it an essential building block in various synthetic pathways.

The tert-butoxy group in (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid provides stability and protection during synthesis, while the Fmoc group ensures selective deprotection under mild conditions. This combination of properties makes the compound highly valuable in the development of therapeutic peptides and proteins, where precise control over the amino acid sequence is critical.

Recent advancements in chemical biology have highlighted the importance of protected amino acids like Fmoc-L-Leucine tert-butyl ester in the synthesis of bioactive peptides. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a novel peptide that exhibited potent anti-inflammatory properties. The researchers utilized the Fmoc protecting group to ensure that the peptide remained stable during synthesis and was only deprotected at specific stages to achieve the desired bioactivity.

In addition to its role in peptide synthesis, (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has also found applications in the development of drug delivery systems. A recent study published in Biomaterials explored the use of this compound as a key component in the design of biodegradable polymers for controlled drug release. The tert-butoxy group provided enhanced stability to the polymer, while the Fmoc group allowed for controlled deprotection and release of the active drug molecules.

The synthetic versatility of (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid has also been leveraged in the development of prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body, often through enzymatic processes. A study published in Chemical Communications reported the use of this compound as a prodrug precursor, where the Fmoc group was selectively cleaved by specific enzymes, releasing the active drug molecule at the target site. This approach offers improved pharmacokinetic properties and reduced side effects compared to traditional drug formulations.

The safety and stability of (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid have been extensively studied. Research has shown that this compound is stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, it is important to handle this compound with care, as it can be sensitive to certain solvents and reagents. Proper storage conditions, such as keeping it away from moisture and strong acids, are recommended to maintain its integrity.

In conclusion, (2S)-2-(tert-butoxy)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 905857-46-7) is a highly valuable compound with a wide range of applications in chemical biology and pharmaceutical research. Its unique structural features make it an essential building block in peptide synthesis, drug delivery systems, and prodrug development. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern medicinal chemistry.

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